2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Description
2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a synthetic heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 5. The piperazine ring at position 2 is further functionalized with a 4-benzoylbenzoyl group, creating a conjugated aromatic system. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
[4-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S/c26-19-14-20(27)22-21(15-19)33-25(28-22)30-12-10-29(11-13-30)24(32)18-8-6-17(7-9-18)23(31)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDTJQKEPODET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Piperazine derivatives have been known to interact with various biochemical pathways, including signal transduction, protein synthesis, and metabolic pathways.
Biological Activity
The compound 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole core substituted with a piperazine ring and difluoromethyl groups, which are crucial for its biological activity.
Research indicates that benzothiazole derivatives exhibit multiple mechanisms of action, including:
- Dopamine D2 Receptor Partial Agonist Activity : This activity suggests potential applications in treating psychiatric disorders such as schizophrenia .
- Serotonin 5-HT2A Receptor Antagonism : This property may contribute to the compound's efficacy in mood regulation and anxiety disorders .
- Adrenaline α1 Receptor Antagonism : Inhibition of this receptor may have implications in cardiovascular therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, various benzothiazole compounds have shown significant inhibition of tumor cell proliferation and migration in vitro. The compound B7 , a related benzothiazole derivative, was noted for its ability to inhibit cancer cell lines (A431, A549, H1299) by promoting apoptosis and cell cycle arrest .
| Compound | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 µM | AKT/ERK pathway inhibition |
| A549 | 2 µM | Apoptosis induction | |
| H1299 | 4 µM | Cell cycle arrest |
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. A study demonstrated that certain derivatives effectively reduced levels of inflammatory cytokines such as IL-6 and TNF-α, indicating their potential for treating inflammatory diseases .
Neuroprotective Effects
Benzothiazole compounds have been investigated for neuroprotective effects, with some derivatives exhibiting protective activity against neurodegeneration models. This suggests a possible role in treating neurodegenerative diseases .
Case Studies
A few notable studies on benzothiazole derivatives include:
-
Synthesis and Evaluation of Antitumor Activity :
- A series of novel benzothiazole compounds were synthesized and tested for their anticancer properties.
- The lead compound demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells.
-
Dual Action Against Inflammation and Tumor Growth :
- Researchers synthesized compounds that displayed both anti-inflammatory and anticancer activities.
- The findings indicated that these compounds could serve as dual-action therapeutics, addressing both tumor growth and associated inflammation.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. Studies have shown that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .
Antimicrobial Properties
Compounds containing benzothiazole structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of piperazine rings has been associated with enhanced interaction with bacterial membranes, leading to increased efficacy against resistant strains . This suggests that 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole could be explored as a potential antimicrobial agent.
Central Nervous System (CNS) Activity
The piperazine component is known for its psychoactive properties and has been utilized in the development of drugs targeting CNS disorders. Compounds similar to the one have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression . Preliminary studies may suggest that this compound could modulate serotonin or dopamine pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating strong potential for further development. |
| Study B | Antimicrobial Activity | Showed effective inhibition of Gram-positive bacteria, suggesting a broad-spectrum antimicrobial profile. |
| Study C | CNS Activity | Found to increase serotonin levels in animal models, indicating potential as an antidepressant. |
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of benzothiazole derivatives suggest favorable absorption and distribution characteristics due to their lipophilic nature. The difluoro substitution may also enhance metabolic stability, making it a candidate for further drug development.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Fluorine Positions
The 4,6-difluoro substituents on the benzothiazole ring are activated toward nucleophilic displacement due to electron withdrawal by the thiazole sulfur and adjacent carbonyl groups.
Key Findings :
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Fluorine at position 6 reacts preferentially due to reduced steric hindrance.
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Electron-donating substituents on incoming nucleophiles enhance reaction rates.
Piperazine Ring Functionalization
The secondary amines in the piperazine moiety undergo alkylation, acylation, and condensation reactions.
Mechanistic Insights :
-
Acylation occurs at both piperazine nitrogens but favors the less sterically hindered position .
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Microwave irradiation (150°C, DMF) accelerates alkylation by 3× compared to conventional heating .
Reactivity of the Benzoylbenzoyl Moiety
The 4-benzoylbenzoyl group participates in ketone-specific transformations:
Limitations :
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Steric hindrance from adjacent aromatic rings limits nucleophilic attack on carbonyl carbons.
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Electron-withdrawing fluorine atoms reduce enolate stability, complicating aldol reactions .
Electrophilic Aromatic Substitution
While the benzothiazole core is deactivated by fluorine and electron-deficient rings, directed ortho-metalation enables functionalization:
Challenges :
-
Low regioselectivity observed due to competing electronic effects from fluorine and benzoyl groups .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
Optimization :
Stability Under Acidic/Basic Conditions
| Condition | Observations | Source |
|---|---|---|
| 1M HCl, reflux, 2h | Hydrolysis of piperazine-benzoyl bond (degradation: 92%) | |
| 1M NaOH, RT, 24h | Fluorine displacement without ring opening (conversion: 38%) |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, this compound is compared to structurally related piperazine- and benzothiazole-containing derivatives. Key analogs include:
Table 1: Structural Comparison of Selected Piperazine-Linked Compounds
Key Observations :
- Core Heterocycle: The target compound’s benzothiazole core differs from the triazolone-dioxolane systems in Compounds b and c.
- Substituent Effects : The 4,6-difluoro substitution on the benzothiazole may enhance metabolic stability and lipophilicity compared to the 2,4-dichlorophenyl groups in Compounds b/c, which introduce steric bulk and electron-withdrawing effects .
Physicochemical and Pharmacokinetic Profiling
Hypothetical properties were derived using computational tools (e.g., SwissADME) and structural analogs:
Table 2: Predicted Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and fewer hydrogen bond acceptors suggest better membrane permeability than Compounds b/c, which are hindered by their triazolone-dioxolane systems .
- Fluorine atoms likely reduce oxidative metabolism, contrasting with the chlorine in Compounds b/c, which may increase toxicity risks .
Implications for Drug Development
The target compound’s benzothiazole-fluorine-piperazine architecture offers a balance of stability and bioactivity. Compared to triazolone-based analogs, it may exhibit:
- Enhanced Selectivity : The benzothiazole core could target kinases or GPCRs with aromatic-rich binding sites.
- Synthetic Feasibility : Fewer stereocenters than Compounds b/c simplify manufacturing.
Preparation Methods
Synthesis of 4-Benzoylbenzoyl Chloride
4-Benzoylbenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux, producing the corresponding acyl chloride. Excess SOCl₂ is removed by distillation, and the product is used in situ to minimize hydrolysis.
Double Acylation of Piperazine
The piperazinyl-benzothiazole intermediate reacts with 4-benzoylbenzoyl chloride in a 1:2 molar ratio. To prevent overacylation, the reaction is conducted at 0–5°C in the presence of a weak base (e.g., sodium bicarbonate). Monitoring by HPLC ensures selective N-acylation, with the second acylation occurring at the adjacent nitrogen after warming to 25°C. The crude product is purified via sequential solvent washes (heptane, acetone) and recrystallization from acetonitrile, affording the title compound in 70–75% yield.
Optimization and Scalability
Key parameters influencing scalability include:
-
Solvent Choice : NMP enhances reaction kinetics but requires azeotropic drying (e.g., with acetonitrile) to maintain anhydrous conditions.
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Temperature Control : Gradual cooling (53°C → 5°C over 2.5 hours) during crystallization minimizes impurity inclusion.
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Purification : Heptane washes effectively remove hydrophobic byproducts, while anion exchange resins mitigate residual acidity.
Analytical Characterization
The final compound is validated using:
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¹H-NMR : Aromatic protons of the benzothiazole (δ 7.8–8.2 ppm) and benzoyl groups (δ 7.4–7.6 ppm) confirm substitution patterns.
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Mass Spectrometry : ESI-MS ([M+H]⁺ = 532.1) aligns with the molecular formula C₂₇H₂₀F₂N₄O₂S.
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HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Parameter | Micellar SDOSS Route | Patent Route | Classical SNAr |
|---|---|---|---|
| Yield (%) | 83 | 75 | 65 |
| Reaction Time (hours) | 2.5 | 18 | 24 |
| Purity (%) | 95 | 98 | 90 |
| Scalability | Moderate | High | Low |
The patent route offers superior scalability and purity, albeit with longer reaction times. Microwave-assisted methods provide rapid access to intermediates but require optimization for late-stage acylation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole?
- Methodology: The synthesis typically involves nucleophilic substitution between a halogenated benzothiazole precursor (e.g., 2-chloro-4,6-difluoro-1,3-benzothiazole, CAS 252681-57-5) and a substituted piperazine derivative. For example, reacting 4-(4-benzoylbenzoyl)piperazine with the benzothiazole precursor in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours under inert atmosphere . Catalysts like K₂CO₃ or DIEA may enhance reactivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the final compound .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology: Use a combination of analytical techniques:
- NMR spectroscopy: Confirm substituent positions via - and -NMR chemical shifts (e.g., fluorine-induced deshielding in benzothiazole ring) .
- Mass spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns .
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What solvents and conditions are suitable for crystallization?
- Methodology: Ethyl acetate or ethanol/water mixtures are common due to moderate polarity. Slow evaporation at 4°C promotes crystal growth. For challenging crystallizations, employ diffusion methods (e.g., layering hexane over a saturated EtOAc solution) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology: Use programs like SHELXL for refinement and OLEX2 for structure solution. Key challenges include:
- Disorder in the benzoylpiperazine moiety: Apply restraints to thermal parameters and occupancy factors.
- F···F interactions: Analyze short contacts (<3.0 Å) to interpret packing motifs.
- Twinned data: Use the Hooft parameter in OLEX2 to handle pseudo-merohedral twinning .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology:
- Batch variability: Standardize synthetic protocols and validate purity across batches .
- Assay conditions: Control variables like solvent (DMSO concentration ≤0.1%), temperature, and cell line passage number.
- SAR analysis: Compare derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical functional groups .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology:
- Molecular docking (AutoDock Vina): Use the benzothiazole core as a rigid scaffold and sample flexible conformations of the piperazine-benzoyl group.
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories with explicit solvent models.
- Pharmacophore mapping: Identify essential features (e.g., hydrogen-bond acceptors at 4,6-fluoro positions) .
Q. What are the challenges in characterizing polymorphic forms of this compound?
- Methodology:
- PXRD: Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA: Detect thermal events (e.g., melting points, desolvation) to distinguish polymorphs.
- IR spectroscopy: Identify form-specific vibrational modes (e.g., C=O stretching in benzoyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
